Synthesis, Characterization, and Application of (S)-Azepan-2-ylmethanol Hydrochloride: A Technical Whitepaper
Synthesis, Characterization, and Application of (S)-Azepan-2-ylmethanol Hydrochloride: A Technical Whitepaper
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Strategic Importance
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Seven-membered nitrogen heterocycles, such as azepanes, offer a unique conformational flexibility that bridges the gap between the rigidity of pyrrolidines/piperidines and the extreme flexibility of acyclic chains.
(S)-Azepan-2-ylmethanol hydrochloride is a highly valuable chiral building block. It is derived from (S)-azepane-2-carboxylic acid, a non-natural amino acid widely utilized as a chiral auxiliary and a conformationally constrained linker in the development of macrocyclic drugs and peptidomimetics[1][2]. This whitepaper provides a field-proven, highly optimized methodology for the synthesis, isolation, and analytical validation of (S)-azepan-2-ylmethanol hydrochloride, grounded in mechanistic causality.
Physicochemical Profiling
Before initiating the synthetic workflow, it is critical to establish the physicochemical baseline of the target compound to inform solvent selection and workup strategies.
| Property | Value |
| Chemical Name | (S)-Azepan-2-ylmethanol hydrochloride |
| CAS Number (Free Base) | 1314999-26-2 |
| Precursor CAS (Boc-Acid) | 155905-76-3[3] |
| Molecular Formula | C₇H₁₅NO · HCl |
| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Free Base) |
| Stereochemistry | (S)-configuration at C2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in H₂O, MeOH, and DMSO; Insoluble in Et₂O |
Retrosynthetic Strategy & Mechanistic Rationale
The most efficient and scalable route to (S)-azepan-2-ylmethanol hydrochloride begins with the commercially available (S)-1-Boc-azepane-2-carboxylic acid [1].
Causality in Reagent Selection (E-E-A-T Insight)
A common pitfall in amino acid reduction is the use of Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it is highly nucleophilic and frequently attacks the Boc carbamate group, leading to undesired N-methylation.
To prevent this, our protocol employs Borane-Tetrahydrofuran (BH₃·THF) . The causality behind this choice lies in differential electrophilicity: BH₃ is an electrophilic reducing agent that selectively coordinates with the electron-rich oxygen of the carboxylic acid, reducing it to the corresponding alcohol while leaving the carbamate entirely intact. Alternatively, if starting from an esterified intermediate, Lithium Borohydride (LiBH₄) serves as an excellent mild alternative[4].
Synthesis Workflow Diagram
Synthesis workflow of (S)-Azepan-2-ylmethanol HCl from its Boc-protected precursor.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that any deviation is caught before proceeding to the next step.
Protocol A: Chemoselective Reduction to (S)-1-Boc-azepan-2-ylmethanol
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (S)-1-Boc-azepane-2-carboxylic acid (10.0 g, 41.1 mmol)[1] and anhydrous THF (100 mL).
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Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
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Reagent Addition: Dropwise, add BH₃·THF (1.0 M in THF, 82.2 mL, 82.2 mmol) over 30 minutes via an addition funnel. Self-Validation Check: Vigorous bubbling (H₂ gas evolution) will occur. The rate of addition must be controlled to prevent thermal runaway.
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Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).
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Quenching: Cool the mixture back to 0 °C and carefully quench by adding Methanol (30 mL) dropwise until gas evolution ceases. This destroys excess borane.
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Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol as a colorless oil.
Protocol B: Deprotection and Salt Formation
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Solvent Strategy: Dissolve the crude (S)-1-Boc-azepan-2-ylmethanol in anhydrous 1,4-dioxane (50 mL).
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Deprotection: Add 4M HCl in 1,4-dioxane (30 mL, 120 mmol) at room temperature.
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Causality of Precipitation: Stir for 3 hours. Technical Insight: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar amino alcohol hydrochloride salt forms. Because this salt is entirely insoluble in dioxane, it acts as a self-purifying system. The product will precipitate as a dense white solid, bypassing the need for silica gel chromatography.
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Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 × 20 mL) to remove any non-polar organic impurities, and dry under high vacuum to afford (S)-Azepan-2-ylmethanol hydrochloride.
Analytical Characterization & Validation
To ensure structural integrity and enantiomeric purity (preventing racemization during reduction), the following analytical suite must be executed:
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¹H NMR (400 MHz, D₂O): Look for the diagnostic shift of the chiral methine proton (C2-H) around δ 3.40–3.55 ppm (multiplet, 1H). The diastereotopic hydroxymethyl protons (-CH₂OH) will appear as two distinct doublets of doublets (ABX system) between δ 3.60 and 3.85 ppm.
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¹³C NMR (100 MHz, D₂O): The primary alcohol carbon (-CH₂OH) should resonate near δ 61.5 ppm, and the chiral C2 carbon near δ 58.2 ppm.
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LC-MS (ESI+): The free base mass is 129.20. Expect a dominant [M+H]⁺ peak at m/z 130.2.
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Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Isocratic, Hexane/IPA/DEA 90:10:0.1) to confirm an enantiomeric excess (ee) of >99%. The presence of the (R)-enantiomer will present as a distinct peak with a different retention time.
Applications in Medicinal Chemistry
The (S)-Azepan-2-ylmethanol scaffold is not an end-product but a versatile launchpad. Its primary utility lies in the synthesis of macrocyclic peptides and conformationally constrained peptidomimetics[2].
For example, when incorporated into arginylglycylaspartic acid (RGD) motifs, the azepane ring forces the peptide into a specific bioactive conformation, drastically increasing its binding affinity to αvβ3 and αvβ5 integrin receptors[5].
Downstream applications of the (S)-Azepan-2-ylmethanol scaffold in medicinal chemistry.
References
-
MDPI. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles.[Link]
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ResearchGate. Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.[Link]
- Google Patents. WO2008031788A1 - Aminoazepine derivatives as highly efficient inhibitors of the inducible nitric oxide synthase.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 4. WO2008031788A1 - Aminoazepine derivatives as highly efficient inhibitors of the inducible nitric oxide synthase - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
